6-(Indolinylsulfonyl)chromen-2-one
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Overview
Description
6-(Indolinylsulfonyl)chromen-2-one is a synthetic compound that combines the structural features of indole and chromen-2-one. Indole is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the indole nucleus, which is found in many important synthetic drug molecules .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, indicating that they likely have a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Indolinylsulfonyl)chromen-2-one typically involves the reaction of indole derivatives with chromen-2-one derivatives under specific conditions. One common method is the condensation reaction between indole-3-sulfonyl chloride and 6-hydroxychromen-2-one in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Indolinylsulfonyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfinyl or thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Indolinylsulfonyl)chromen-2-one has shown potential in various scientific research applications, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting phosphodiesterase II.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and sensors due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit similar biological activities.
Chromen-2-one derivatives: Compounds such as coumarin and warfarin share the chromen-2-one structure and are known for their pharmacological properties.
Uniqueness
6-(Indolinylsulfonyl)chromen-2-one is unique due to the combination of indole and chromen-2-one moieties, which imparts a distinct set of chemical and biological properties. This fusion allows the compound to exhibit a broader range of activities compared to its individual components, making it a valuable candidate for drug development and other scientific research applications .
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-ylsulfonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c19-17-8-5-13-11-14(6-7-16(13)22-17)23(20,21)18-10-9-12-3-1-2-4-15(12)18/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYIBTNVABTMGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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